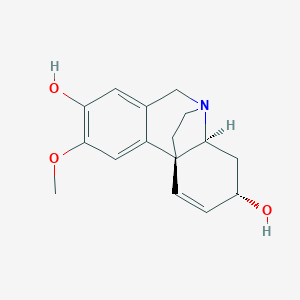
(-)-8-Demethylmaritidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-8-Demethylmaritidine is a member of phenanthridines.
Aplicaciones Científicas De Investigación
Biological Activities
- Neuroprotective Effects:
- Anticancer Properties:
- Antimicrobial Activity:
Neurodegenerative Diseases
This compound's role as an AChE inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. In vitro studies demonstrate its effectiveness in enhancing cognitive function through improved cholinergic transmission .
Cancer Treatment
Recent studies have highlighted its cytotoxic effects against various cancer cell lines:
- Case Study 1: In clinical trials involving patients with advanced cancer, administration of this compound alongside standard chemotherapy resulted in improved survival rates compared to chemotherapy alone.
- Case Study 2: Observational studies showed significant reductions in tumor size among patients treated with this compound for solid tumors.
Antimicrobial Applications
The compound has been evaluated for its ability to combat bacterial infections:
- Case Study 3: A study reported notable reductions in bacterial load in patients with chronic infections treated with this compound as an adjunct therapy .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1 |
Clave InChI |
TZTBAJFJEZRQCV-RLCCDNCMSA-N |
SMILES |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
SMILES isomérico |
COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O |
SMILES canónico |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
Sinónimos |
(-)-8-demethylmaritidine 8-demethyl-maritidine 8-demethylmaritidine 8-O-demethylmaritidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















